Tabersonine Hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Tabersonine Hydrochloride primarily targets the NLRP3 inflammasome . The NLRP3 inflammasome is a unique and important component of the innate immune system, consisting of the immune sensor NLRP3, adaptor protein ASC, and effector protein caspase-1 .
Mode of Action
this compound interacts with its target by directly binding to the NLRP3 NACHT domain, thereby reducing the self-oligomerization of NLRP3 . This interaction suppresses the assembly of the NLRP3 inflammasome, especially the interaction between NLRP3 and ASC .
Biochemical Pathways
Tabersonine is a terpene indole alkaloid that is hydroxylated at the 16 position by the enzyme tabersonine 16-hydroxylase (T16H) to form 16-hydroxytabersonine . This is the first intermediate leading to the formation of vindoline, one of the two precursors required for vinblastine biosynthesis .
Result of Action
this compound has been shown to have anti-inflammatory effects. It significantly inhibits the production and expression of nitric oxide (NO), interleukin-1 β (IL-1 β), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and reactive oxygen species (ROS) in BV-2 cells stimulated by LPS .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound has been demonstrated as an eco-friendly new material that inhibits pipeline steel corrosion in both acid and microbial environments . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tabersonine Hydrochloride can be synthesized through various methods. One common approach involves the catalytic hydrogenation of tabersonine to form vincadifformine, followed by treatment with m-chloroperbenzoic acid (m-CPBA) and hydrochloric acid (HCl) to induce the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of tabersonine from Catharanthus roseus, followed by chemical modification to produce the hydrochloride salt. The process includes steps such as extraction, purification, and chemical conversion under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Tabersonine Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be hydroxylated at the 16 position by the enzyme tabersonine 16-hydroxylase to form 16-hydroxytabersonine .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include m-chloroperbenzoic acid (m-CPBA), hydrochloric acid (HCl), and catalytic hydrogenation agents . These reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of this compound include 16-hydroxytabersonine and other derivatives that are intermediates in the biosynthesis of important alkaloids such as vindoline .
Scientific Research Applications
Chemistry: In chemistry, Tabersonine Hydrochloride is used as a precursor in the synthesis of various indole alkaloids. Its unique structure makes it a valuable starting material for the synthesis of complex natural products .
Biology: In biological research, this compound is studied for its role in inhibiting the NLRP3 inflammasome, a key component of the innate immune system. This inhibition has potential therapeutic applications in treating inflammatory diseases .
Medicine: Medically, this compound has shown promise as an anti-tumor agent. It has been investigated for its ability to inhibit the growth of cancer cells and reduce inflammation .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a research chemical in the development of new drugs .
Comparison with Similar Compounds
Vindoline: Another indole alkaloid derived from Catharanthus roseus, used in the synthesis of vinblastine.
Catharanthine: A related alkaloid with similar pharmacological properties, also found in Catharanthus roseus.
Ajmalicine: An indole alkaloid with antihypertensive properties, structurally similar to tabersonine.
Uniqueness: Tabersonine Hydrochloride is unique due to its specific inhibitory effects on the NLRP3 inflammasome and its potential as an anti-tumor agent. Its ability to modulate inflammatory pathways sets it apart from other similar compounds .
Properties
IUPAC Name |
methyl (1R,12R,19S)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2.ClH/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2;/h4-9,19,22H,3,10-13H2,1-2H3;1H/t19-,20-,21-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBASQSWPQOKOQI-OCIDDWSYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C3C4(C1N(CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29479-00-3, 28972-21-6 | |
Record name | Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-, methyl ester, hydrochloride (1:1), (5α,12R,19α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29479-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-, methyl ester, hydrochloride (1:?), (5α,12R,19α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28972-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Tabersonine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028972216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tabersonine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029479003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-, methyl ester, hydrochloride, (5α,12β,19α)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.843 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-, methyl ester, monohydrochloride, (5α,12R,19α) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.323 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TABERSONINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGR7D6J5TR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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